molecular formula C25H26N2O3S B14145095 2-(2-Amino-3-(tritylthio)propionamido)propionic acid CAS No. 35959-68-3

2-(2-Amino-3-(tritylthio)propionamido)propionic acid

Cat. No.: B14145095
CAS No.: 35959-68-3
M. Wt: 434.6 g/mol
InChI Key: FZQYVSVNAAICAM-UHFFFAOYSA-N
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Description

2-(2-Amino-3-(tritylthio)propionamido)propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a tritylthio group, and a propionamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid typically involves the coupling of an amine with a thiol-containing molecule in the presence of hydrogen fluoride. This process produces a cyclic peptide stabilized by a disulfide bond between two cysteine residues . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the use of acid-labile amino-protecting groups and side-chain deprotection using less hazardous reagents like trifluoracetic acid/trimethylsilyl bromide (TFA/TMSBr) instead of hydrogen fluoride . This method is more practical and scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-3-(tritylthio)propionamido)propionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.

    Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.

    Substitution: The amino and tritylthio groups can participate in substitution reactions, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen fluoride, trifluoracetic acid, and trimethylsilyl bromide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions include cyclic peptides and nanomaterials stabilized by disulfide bonds . These products have significant applications in various fields, including medical imaging and drug delivery.

Scientific Research Applications

2-(2-Amino-3-(tritylthio)propionamido)propionic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid involves the formation of disulfide bonds, which stabilize the compound and its derivatives. These disulfide bonds are crucial for the compound’s biological activity, including its antimicrobial and anticancer properties . The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of stable cyclic peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Amino-3-(tritylthio)propionamido)propionic acid is unique due to its combination of amino, tritylthio, and propionamido groups, which provide it with versatile chemical reactivity and significant biological activity. This combination makes it a valuable compound for various scientific research applications.

Properties

CAS No.

35959-68-3

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-[(2-amino-3-tritylsulfanylpropanoyl)amino]propanoic acid

InChI

InChI=1S/C25H26N2O3S/c1-18(24(29)30)27-23(28)22(26)17-31-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17,26H2,1H3,(H,27,28)(H,29,30)

InChI Key

FZQYVSVNAAICAM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N

Origin of Product

United States

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